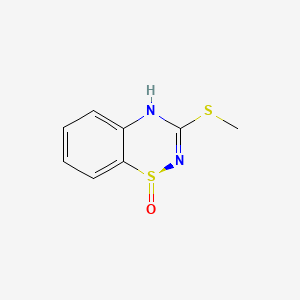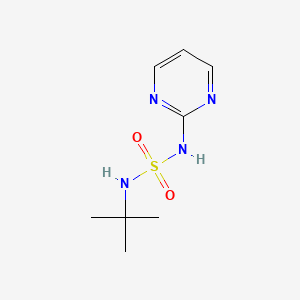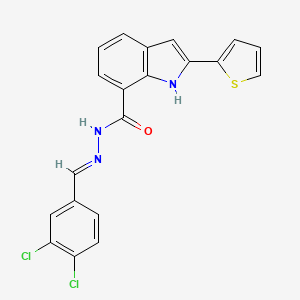![molecular formula C17H17ClN4O3 B5517680 6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)
6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridazinone derivatives involves multiple steps, including condensation, refluxing, and cycloalkylation processes. For example, the synthesis of related compounds involves the condensation of pyridazinone with aromatic aldehydes, followed by reactions with phosphorus oxychloride and thiourea, leading to various pyridazine derivatives (Gaby et al., 2003). While the precise synthesis route for 6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone is not detailed, similar synthetic methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds, like various pyridazinone derivatives, has been characterized by techniques such as IR, NMR, and X-ray diffraction. These studies reveal the structural characteristics, including the arrangement of functional groups and the molecular geometry, which significantly affect the compound's reactivity and interaction with other molecules (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical properties of pyridazinone derivatives are influenced by their molecular structure. They undergo various reactions, such as nucleophilic substitution, cycloalkylation, and condensation with different reagents, leading to a wide array of products. These reactions are used to synthesize novel derivatives with potential biological activities. The specific chemical reactions involving 6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone would depend on its functional groups and electronic configuration (Mustafa et al., 1964).
科学的研究の応用
Chemical Synthesis and Reactivity
Research has demonstrated innovative syntheses of pyridazinone derivatives, showcasing the versatility of these compounds in creating a wide range of heterocyclic structures. For instance, the work by Gaby et al. (2003) details the novel synthesis of thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and other derivatives through various condensation and cyclization reactions. These synthetic routes open pathways for creating compounds with potential applications in medicinal chemistry and materials science (Gaby et al., 2003).
Biological Activities
Several studies have focused on the biological activities of pyridazinone derivatives, highlighting their potential as therapeutic agents. For example, Giovannoni et al. (2003) synthesized [(3-chlorophenyl)piperazinylpropyl]pyridazinones and isoxazolopyridazinones, discovering compounds with significant antinociceptive properties, suggesting their potential as pain management therapies (Giovannoni et al., 2003). This research underlines the importance of pyridazinone derivatives in developing new analgesic drugs.
Antioxidant and Corrosion Inhibitor Applications
Nessim (2017) explored the use of pyridazinone derivatives as antioxidants for base oil improvement, demonstrating their effectiveness in enhancing oil stability. Additionally, these compounds were tested as corrosion inhibitors for carbon steel in acidic environments, showing promising results. Such applications indicate the multifunctional nature of pyridazinone derivatives, extending their utility beyond pharmaceuticals to industrial applications (Nessim, 2017).
特性
IUPAC Name |
6-[4-(3-chlorophenyl)-2-methyl-5-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c1-11-9-22(13-5-3-4-12(18)8-13)16(24)10-21(11)17(25)14-6-7-15(23)20(2)19-14/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZDDSCVBSECRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NN(C(=O)C=C2)C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5517627.png)

![methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5517644.png)


![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5517662.png)

![1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5517674.png)
![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)
![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5517718.png)